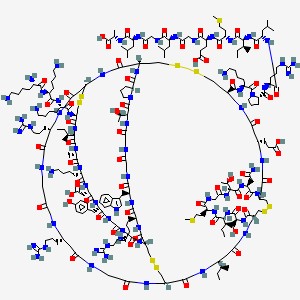![molecular formula ¹³C₅H₁₀O₅ B1146230 D-[13C5]Xylose CAS No. 1262683-58-8](/img/new.no-structure.jpg)
D-[13C5]Xylose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-[13C5]Xylose: is a stable isotope-labeled sugar compound, primarily used in metabolic studies to trace the pathways and patterns of carbohydrates. It is a derivative of D-xylose, a naturally occurring sugar found in various plants and wood. The incorporation of carbon-13 isotopes makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-[13C5]Xylose involves the incorporation of carbon-13 isotopes into the xylose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions. One common method involves the use of labeled glucose as a starting material, which is then converted to this compound through a series of enzymatic and chemical reactions .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of labeled glucose, followed by its conversion to this compound. This process requires precise control of reaction conditions to ensure high isotopic purity and yield. The final product is then purified and packaged for use in research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: D-[13C5]Xylose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and interactions of carbohydrates in biological systems .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or nitric acid can be used to oxidize this compound to its corresponding acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions often involve the use of nucleophiles such as hydroxide ions or amines to replace specific functional groups on the this compound molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as its acids, alcohols, and substituted compounds. These products are valuable for studying the metabolic pathways and interactions of carbohydrates in biological systems .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, D-[13C5]Xylose is used as a tracer to study the metabolic pathways and interactions of carbohydrates. It helps researchers understand the mechanisms of various chemical reactions and the role of carbohydrates in different processes.
Biology: In biology, this compound is used to study the metabolism of carbohydrates in living organisms. It is particularly useful in tracing the pathways of glucose and other sugars in metabolic studies .
Medicine: In medicine, this compound is used in diagnostic tests to assess the absorption and metabolism of carbohydrates in the human body. It is also used in research to study the effects of various drugs and treatments on carbohydrate metabolism .
Industry: In the industrial sector, this compound is used in the production of labeled compounds for research and development. It is also used in the synthesis of various chemicals and materials .
Wirkmechanismus
The mechanism of action of D-[13C5]Xylose involves its incorporation into metabolic pathways as a labeled sugar. The carbon-13 isotopes allow researchers to trace the pathways and interactions of carbohydrates in biological systems. The molecular targets and pathways involved include various enzymes and transporters that facilitate the metabolism of carbohydrates .
Vergleich Mit ähnlichen Verbindungen
- D-[13C6]Glucose
- D-[13C2]Ribose
- D-[13C3]Mannitol
- D-[13C1]Galactose
Uniqueness: D-[13C5]Xylose is unique due to its specific labeling with five carbon-13 isotopes, which provides a distinct advantage in tracing metabolic pathways. Compared to other labeled sugars, this compound offers higher isotopic purity and specificity, making it a valuable tool in scientific research .
Eigenschaften
CAS-Nummer |
1262683-58-8 |
|---|---|
Molekularformel |
¹³C₅H₁₀O₅ |
Molekulargewicht |
155.1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)

